3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
Description
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-18(14-7-5-6-8-16(14)24-4)19(22)15-10-9-13(11-17(15)25-12)26-20(23)21(2)3/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVLEYZXOMMYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available literature.
- Chemical Name : this compound
- CAS Number : 724740-83-4
- Molecular Formula : C22H21NO6
- Molecular Weight : 395.40524 g/mol
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity can be attributed to the presence of phenolic structures that scavenge free radicals.
Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects in various studies. Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been observed, suggesting a mechanism that may be beneficial in treating inflammatory conditions.
Antimicrobial Activity
Preliminary evaluations have suggested that derivatives of this compound possess antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activities of related compounds, providing insights into the efficacy and safety profiles.
The biological activity of this compound is hypothesized to involve:
- Free Radical Scavenging : The phenolic structure allows for electron donation, neutralizing free radicals.
- Enzyme Inhibition : Compounds similar to this have been shown to inhibit COX and LOX enzymes, reducing inflammation.
- Membrane Disruption : Antimicrobial activity may result from the compound's ability to integrate into bacterial membranes, leading to cell lysis.
Scientific Research Applications
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of the chromene core through cyclization reactions. |
| 2 | Introduction of the methoxyphenyl group via electrophilic substitution. |
| 3 | Carbamate formation through reaction with dimethylcarbamate. |
Antitumor Potential
Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Notably, docking studies have indicated favorable binding interactions with heat shock protein 90, which is crucial for protein folding and stabilization in cancer cells .
Case Study: Anticancer Activity
In vitro tests demonstrated that derivatives of this compound could significantly reduce the viability of various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.
Role in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its ability to undergo various chemical reactions allows for the generation of derivatives with enhanced biological properties .
Other Therapeutic Applications
Beyond anticancer effects, compounds similar to 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate have been investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's and schizophrenia . These compounds exhibit diverse biological activities, making them candidates for drug development.
Summary of Biological Activities
Synthesis Yields
| Reaction Type | Typical Yield (%) |
|---|---|
| Chromene formation | >70 |
| Carbamate formation | >70 |
Preparation Methods
Synthesis of 7-Hydroxy-2-Methyl-4H-Chromen-4-One
The Pechmann condensation between 2-methylresorcinol (1,3-dihydroxy-5-methylbenzene) and ethyl acetoacetate in concentrated sulfuric acid yields 7-hydroxy-2-methylcoumarin. This reaction proceeds via electrophilic substitution and lactonization, with the methyl group from resorcinol directing substitution to the C2 position.
Key Reaction Conditions :
Introduction of the 3-(2-Methoxyphenyl) Group
The C3 position is activated for electrophilic substitution due to conjugation with the lactone carbonyl. A Friedel-Crafts alkylation using 2-methoxybenzyl chloride in the presence of AlCl₃ introduces the methoxyphenyl moiety.
Optimization Challenges :
- Competing O-alkylation necessitates strict temperature control (0–5°C).
- Yield: ~40% after silica gel chromatography.
Dimethylcarbamate Formation at C7
The C7 hydroxyl group is treated with dimethylcarbamoyl chloride in dry THF using NaH as a base. Microwave irradiation (260 W, 40 min) enhances reaction efficiency, achieving an 89% yield.
Characterization Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 2.96 and 3.05 (2×s, 6H, N(CH₃)₂), 6.38 (d, J = 9.5 Hz, H-3), 7.12 (dd, J = 2.3 Hz, H-6).
- IR (KBr) : 1717 cm⁻¹ (C=O), 1664 cm⁻¹ (amide C=O).
Synthetic Route 2: Claisen-Schmidt Condensation and Cyclization
Chalcone Intermediate Formation
A Claisen-Schmidt condensation between 2-hydroxy-4-methylacetophenone and 2-methoxybenzaldehyde in ethanolic KOH generates a chalcone derivative.
Reaction Profile :
Acid-Catalyzed Cyclization to Coumarin
The chalcone undergoes cyclization in DMSO with concentrated HCl, forming the coumarin core. The reaction proceeds via intramolecular aldol condensation, with the methoxyphenyl group orienting at C3.
Critical Note :
Carbamoylation at C7
Identical to Route 1 (Section 2.3), employing dimethylcarbamoyl chloride under microwave assistance.
Synthetic Route 3: Newman-Kwart Rearrangement for Thiocarbamate Conversion
Synthesis of O-(7-Hydroxycoumarinyl) Thiocarbamate
Reacting 7-hydroxycoumarin with dimethylthiocarbamoyl chloride in THF yields the thiocarbamate precursor.
Microwave-Assisted Rearrangement
The thiocarbamate undergoes a Newman-Kwart rearrangement under microwave irradiation (260 W, 40 min) in dimethylacetamide (DMA), producing the thermodynamically stable dimethylcarbamate.
Mechanistic Insight :
- The reaction proceeds via a four-membered cyclic transition state, with microwave irradiation overcoming kinetic barriers.
- Yield: 89% with no decomposition.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 45% | 50% | 70% |
| Key Advantage | Regioselective methylation | Scalable chalcone synthesis | Microwave efficiency |
| Limitation | Low Friedel-Crafts yield | Multi-step purification | Specialized equipment |
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography (Hypothetical)
- Predicted torsional angles : C3-aryl ring tilt ~50° relative to coumarin plane, analogous to flavanone derivatives.
Industrial and Environmental Considerations
- Solvent Recovery : DMA and THF are reclaimed via distillation (>90% efficiency).
- Waste Mitigation : Alkaline hydrolysis neutralizes residual carbamoyl chlorides.
Q & A
Q. What are the key synthetic pathways for 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate, and what methodological considerations ensure high yield and purity?
The synthesis typically involves:
- Friedel-Crafts acylation : Reacting the chromen-4-one core with 2-methoxybenzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) to introduce the 2-methoxyphenyl group .
- Dimethylcarbamate formation : Treating the intermediate with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
Optimization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis, and employ column chromatography or recrystallization for purification.
Q. How can structural characterization of this compound be systematically performed to confirm its molecular architecture?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; carbonyl carbons at δ 170–180 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₁₉NO₆) .
- X-ray crystallography : Use SHELX programs for structure refinement if single crystals are obtained .
Q. What in vitro biological screening approaches are recommended to evaluate its potential therapeutic effects?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or cyclooxygenase isoforms (COX-1/2) using spectrophotometric or fluorometric methods .
- Cell-based assays : Assess cytotoxicity (via MTT assay) and apoptosis induction (via flow cytometry) in cancer cell lines .
Advanced Research Questions
Q. How do researchers resolve contradictions in bioactivity data between this compound and its structural analogs (e.g., para-methoxy vs. ortho-methoxy derivatives)?
- QSAR studies : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, ortho-methoxy groups may sterically hinder enzyme binding compared to para-substituted analogs .
- Crystallographic analysis : Compare binding modes in enzyme active sites (e.g., via PDB-deposited structures of analogs) .
Q. What strategies optimize reaction conditions for large-scale synthesis without compromising stereochemical integrity?
- Flow chemistry : Enhance scalability and reduce byproducts via continuous reaction systems .
- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to improve atom economy .
Q. How can computational modeling predict its interaction with biological targets, and what validation methods are essential?
- Molecular docking (AutoDock/Vina) : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., tubulin, topoisomerases) .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) .
- Experimental validation : Use surface plasmon resonance (SPR) to measure binding affinity (KD) .
Q. What analytical techniques are critical for assessing purity and stability under varying conditions?
- HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) .
Q. How does the position of methoxy substitution (ortho vs. para) influence its chemical reactivity and bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
